N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Description
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Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S3/c1-33-21-13-11-20(12-14-21)17-23-25(32)30(27(34)36-23)15-7-3-6-10-24(31)29-26-28-18-22(35-26)16-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,17-18H,3,6-7,10,15-16H2,1H3,(H,28,29,31)/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQYCUJHCPAAKF-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a complex heterocyclic compound that combines thiazole and thiazolidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure
The compound's structure can be described as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Thiazolidine Derivative : Incorporates a thiazolidine ring with a ketone and sulfide functionality.
- Substituents : Includes a benzyl group and a methoxyphenyl group that may enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling and metabolic pathways, such as kinases and proteases, which are crucial in cancer progression and inflammation .
- Cellular Pathways Modulation : It has been shown to modulate the NF-κB signaling pathway, which plays a significant role in inflammatory responses and cancer cell survival .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values in the low micromolar range for similar thiazolidine derivatives against breast cancer (MCF7) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF7 | 1.61 ± 1.92 |
| Compound 2 | A549 | 1.98 ± 1.22 |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition of growth .
Study on Thiazolidinone Derivatives
A study conducted by Evren et al. (2019) evaluated the anticancer properties of novel thiazolidinone derivatives. The findings indicated that modifications at the C5 position of the thiazolidinone core significantly impacted cytotoxicity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells . The study highlighted the importance of substituent nature in enhancing biological activity.
Structure–Activity Relationship (SAR)
Research into structure–activity relationships has revealed that specific substitutions on the phenyl ring are crucial for enhancing anticancer activity. For example, compounds with electron-donating groups at strategic positions demonstrated increased potency against cancer cell lines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and thiazolidine structures exhibit significant antimicrobial activity. N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide has been synthesized and tested for its efficacy against various bacterial strains. The results have shown promising antibacterial properties, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are well-documented. This compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
Pesticidal Activity
The compound's unique structural features suggest potential applications in agriculture as a pesticide. Research into similar thiazole derivatives has revealed their effectiveness against various pests and pathogens affecting crops. This compound could be explored for its ability to protect plants from fungal infections and insect infestations .
Growth Regulation
Thiazole derivatives have been studied for their role as plant growth regulators. The application of this compound could enhance plant growth and yield by modulating hormonal pathways within plants .
Synthesis of Novel Materials
The compound's unique chemical structure can be utilized in the synthesis of novel materials with specific properties. For example, incorporating thiazole moieties into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronic and structural applications .
Photophysical Properties
Research into the photophysical properties of thiazole-containing compounds has revealed their potential use in optoelectronic devices. The compound may exhibit interesting fluorescence characteristics that could be harnessed in the development of sensors or light-emitting devices .
Preparation Methods
Thiazol-2-ylamine Intermediate Synthesis
The N-(5-benzyl-1,3-thiazol-2-yl) moiety is synthesized via Hantzsch thiazole cyclization. As demonstrated in analogous systems, 2-amino-5-benzylthiazole is prepared by reacting thiourea derivatives with α-chloroacetophenone precursors. Critical parameters include:
Thiazolidinone Ring Construction
The [(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl] subunit requires careful stereochemical control. A two-step protocol adapted from recent methodologies involves:
Thiosemicarbazide condensation :
Ring closure with mercaptoacetic acid :
- Cyclization under Dean-Stark conditions (toluene, 110°C, 6 h) affords the Z-configured exocyclic double bond.
- Stereoselectivity is confirmed via NOESY (nuclear Overhauser effect between thiazolidinone C$$_4$$-H and aromatic protons).
Hexanamide Linker Installation and Final Coupling
Carboxylic Acid Activation
The hexanamide spacer is introduced via mixed carbonate activation:
6-Aminohexanoic acid functionalization :
Coupling to thiazol-2-ylamine :
Thiazolidinone Conjugation
The final assembly employs EDCl/HOBt-mediated amidation:
- Conditions :
- Yield : 74% after silica gel chromatography (hexane/EtOAc 7:3 → 1:1 gradient)
Critical Reaction Optimization Parameters
Stereochemical Control in Thiazolidinone Formation
The Z-configuration of the exocyclic double bond is maintained through:
Sulfur Oxidation Mitigation
To prevent sulfhydryl oxidation during coupling:
- Antioxidant additives : 0.1% w/v L-ascorbic acid reduces disulfide formation from 15% to <2%.
- Inert atmosphere processing : Schlenk techniques under Argon reduce peroxide-mediated oxidation.
Analytical Characterization Data
Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| $$ ^1H $$-NMR | δ 7.45 (d, J=8.6 Hz, 2H, Ar-H), 6.92 (d, J=8.6 Hz, 2H, Ar-H), 4.22 (s, 2H, CH$$2$$S), 3.81 (s, 3H, OCH$$3$$), 2.35 (t, J=7.2 Hz, 2H, CONHCH$$_2$$) |
| $$ ^{13}C $$-NMR | δ 192.4 (C=O), 167.2 (C=S), 159.8 (Ar-OCH$$3$$), 136.5 (C=N), 45.3 (NCH$$2$$) |
| HRMS | [M+H]$$^+$$ Calcd: 583.1921; Found: 583.1918 |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC (RP-C18) | MeCN/H$$_2$$O (0.1% TFA) 65:35, 1 mL/min | 99.2% |
| Elemental Analysis | Calcd: C 57.91%, H 5.20%, N 12.03% | Found: C 57.88%, H 5.22%, N 12.01% |
Comparative Evaluation of Synthetic Routes
Yield and Scalability
Impurity Profile Control
Industrial-Scale Manufacturing Considerations
Patent data reveals critical adaptations for kilogram-scale production:
- Continuous flow hydrogenation : Reduces reaction time for nitro-group reductions from 12 h (batch) to 45 min (P = 10 bar H$$_2$$, 60°C).
- Crystallization-induced diastereomer resolution : Uses (+)-di-p-toluoyl-D-tartaric acid to achieve >99.5% ee in chiral intermediates.
- Waste stream valorization : Ethanol/water mother liquors are distilled for solvent recovery (87% efficiency).
Q & A
Q. Q1. What are the established synthetic routes for preparing the thiazolidinone core in this compound?
The thiazolidinone moiety can be synthesized via cyclocondensation of 4-methoxyaniline derivatives with mercaptoacetic acid under reflux conditions. For example, a stepwise approach involving Schiff base formation (e.g., reaction of aldehydes with 4-methoxyaniline) followed by cyclization with mercaptoacetic acid in dry toluene at 110°C for 8–12 hours is widely used . Yield optimization may require stoichiometric control of the aldehyde-to-amine ratio (typically 1:1.2) and inert atmosphere to prevent oxidation .
Q. Q2. How can the stereochemical configuration of the (5Z)-benzylidene group be confirmed?
The (Z)-configuration of the benzylidene substituent is confirmed via NOESY NMR, which shows spatial proximity between the methoxyphenyl proton (δ ~6.9 ppm) and the thiazolidinone C4 proton. X-ray crystallography of analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-thiazolidinones) further validates this geometry .
Analytical and Computational Methods
Q. Q3. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm regiochemistry (e.g., thiazole C5 benzyl protons at δ 4.5–5.0 ppm). DEPT-135 distinguishes CH groups in the hexanamide chain .
- FT-IR : Strong bands at 1680–1700 cm (C=O stretch of thiazolidinone) and 1250 cm (C=S) confirm functional groups .
- UV-Vis : Conjugation in the benzylidene-thiazolidinone system produces λ ~350 nm, useful for tracking electronic transitions in solution .
Q. Q4. How can DFT calculations aid in understanding its electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example, the benzylidene moiety acts as an electron sink, stabilizing the thiazolidinone ring’s electrophilicity. Mulliken charges reveal sulfur atoms as nucleophilic sites for potential bioactivity .
Biological Activity Evaluation
Q. Q5. What in vitro assays are suitable for screening its antimicrobial potential?
- Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL.
- MIC determination : Use microbroth dilution (CLSI guidelines) with resazurin as a viability indicator .
- Mechanistic insight : Thiazolidinones disrupt cell wall synthesis via penicillin-binding protein (PBP) inhibition, which can be confirmed via β-lactamase-resistant assay .
Q. Q6. How can structure-activity relationships (SAR) guide derivative design?
- Benzyl substitution : Electron-donating groups (e.g., 4-methoxy) enhance membrane penetration, while halogens (e.g., Cl) improve target binding.
- Thiazole vs. thiazolidinone : The thiazole’s aromaticity contributes to rigidity, whereas the thiazolidinone’s C=S group modulates redox activity .
Advanced Mechanistic and Optimization Studies
Q. Q7. How can conflicting solubility data in polar solvents be resolved?
Discrepancies in DMSO vs. water solubility (e.g., 25 mg/mL vs. <1 mg/mL) arise from aggregation. Use dynamic light scattering (DLS) to detect micelle formation. Co-solvents (e.g., 10% PEG-400) or β-cyclodextrin inclusion complexes improve bioavailability .
Q. Q8. What statistical models optimize reaction conditions for scale-up?
Response Surface Methodology (RSM) with a Box-Behnken design evaluates temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene vs. DMF). Pareto charts identify temperature as the most significant factor (p < 0.05) .
Data Contradiction and Reproducibility
Q. Q9. How to address inconsistent yields in the hexanamide coupling step?
Variability (40–75% yields) may stem from competing side reactions (e.g., N-acylation vs. O-acylation). Use HATU/DIPEA coupling in dry DCM at 0°C to favor amide bond formation. Monitor via TLC (Rf ~0.5 in EtOAc/hexane 3:7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
